
19-O-Demethylscytophycin C
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
19-O-Demethylscytophycin C is a natural compound that is extracted from marine cyanobacteria. It has been found to have various biological activities, including antitumor, antiviral, and anti-inflammatory properties. Due to its potential therapeutic value, researchers have been exploring different methods of synthesizing this compound and studying its mechanism of action.
Mecanismo De Acción
The exact mechanism of action of 19-O-Demethylscytophycin C is not fully understood. However, it is believed that this compound works by inhibiting the activity of certain enzymes and proteins that are involved in cell growth and replication.
Biochemical and Physiological Effects:
Studies have shown that 19-O-Demethylscytophycin C can induce apoptosis (programmed cell death) in cancer cells. It has also been found to inhibit the growth of cancer cells by inducing cell cycle arrest.
In addition, this compound has been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 19-O-Demethylscytophycin C in lab experiments is its potential therapeutic value. This makes it an attractive candidate for the development of new drugs and therapies.
However, there are also some limitations to using this compound in lab experiments. One of the main limitations is the complexity of its synthesis. This can make it difficult and expensive to produce in large quantities.
List of
Direcciones Futuras
1. Further studies are needed to fully understand the mechanism of action of 19-O-Demethylscytophycin C.
2. More research is needed to explore the potential therapeutic value of this compound in the treatment of various diseases, such as cancer and inflammatory diseases.
3. Future studies should focus on developing more efficient methods of synthesizing 19-O-Demethylscytophycin C.
4. Researchers should also explore the potential use of this compound in combination with other drugs and therapies.
5. More studies are needed to evaluate the safety and toxicity of this compound in humans.
6. Future research should also focus on identifying other natural compounds that have similar biological activities to 19-O-Demethylscytophycin C.
Métodos De Síntesis
The synthesis of 19-O-Demethylscytophycin C is a complex process that involves several steps. One of the most common methods of synthesizing this compound is through the use of chemical synthesis. This involves the use of various chemical reagents and catalysts to create the desired compound.
Another method of synthesizing 19-O-Demethylscytophycin C is through the use of biotechnology. This involves the use of genetically modified microorganisms to produce the compound. This method is often preferred due to its eco-friendliness and cost-effectiveness.
Aplicaciones Científicas De Investigación
The potential therapeutic value of 19-O-Demethylscytophycin C has been the subject of numerous scientific studies. Researchers have found that this compound has antitumor properties and can inhibit the growth of various cancer cells. It has also been found to have antiviral properties and can inhibit the replication of certain viruses.
In addition, 19-O-Demethylscytophycin C has been found to have anti-inflammatory properties. This makes it a promising candidate for the treatment of various inflammatory diseases, such as arthritis and inflammatory bowel disease.
Propiedades
Número CAS |
132368-19-5 |
|---|---|
Nombre del producto |
19-O-Demethylscytophycin C |
Fórmula molecular |
C44H73NO11 |
Peso molecular |
792 g/mol |
Nombre IUPAC |
N-[(E,3R,4R,5R,9S,10S,11S)-11-[(1S,3S,4S,5S,7R,8S,9S,12E,17S,19S)-7,17-dihydroxy-3,5-dimethoxy-4,8,14-trimethyl-11-oxo-10,23-dioxabicyclo[17.3.1]tricosa-12,14,20-trien-9-yl]-10-hydroxy-4-methoxy-3,5,9-trimethyl-6-oxododec-1-enyl]-N-methylformamide |
InChI |
InChI=1S/C44H73NO11/c1-27-15-18-34(47)23-35-13-12-14-36(55-35)24-39(52-9)32(6)40(53-10)25-38(49)31(5)44(56-41(50)20-16-27)33(7)42(51)28(2)17-19-37(48)30(4)43(54-11)29(3)21-22-45(8)26-46/h12-13,15-16,20-22,26,28-36,38-40,42-44,47,49,51H,14,17-19,23-25H2,1-11H3/b20-16+,22-21+,27-15?/t28-,29+,30-,31-,32+,33-,34-,35+,36-,38+,39-,40-,42-,43+,44-/m0/s1 |
Clave InChI |
MVOGRRKBWLHPTF-RPTNPSKSSA-N |
SMILES isomérico |
C[C@H]1[C@@H](C[C@@H]([C@@H]([C@H](C[C@@H]2CC=C[C@@H](O2)C[C@H](CC=C(/C=C/C(=O)O[C@@H]1[C@@H](C)[C@H]([C@@H](C)CCC(=O)[C@H](C)[C@@H]([C@H](C)/C=C/N(C)C=O)OC)O)C)O)OC)C)OC)O |
SMILES |
CC1C(CC(C(C(CC2CC=CC(O2)CC(CC=C(C=CC(=O)OC1C(C)C(C(C)CCC(=O)C(C)C(C(C)C=CN(C)C=O)OC)O)C)O)OC)C)OC)O |
SMILES canónico |
CC1C(CC(C(C(CC2CC=CC(O2)CC(CC=C(C=CC(=O)OC1C(C)C(C(C)CCC(=O)C(C)C(C(C)C=CN(C)C=O)OC)O)C)O)OC)C)OC)O |
Sinónimos |
19-O-demethylscytophycin C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



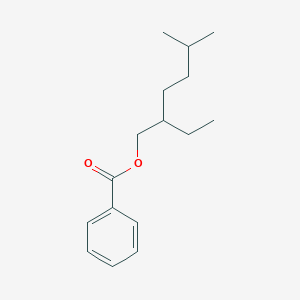
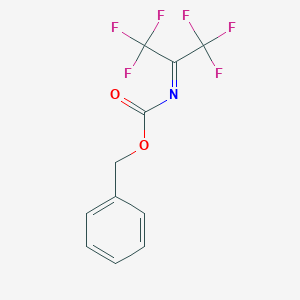
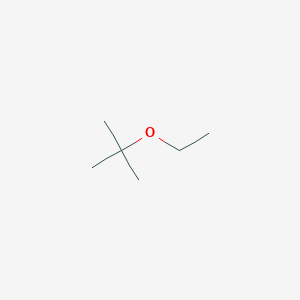
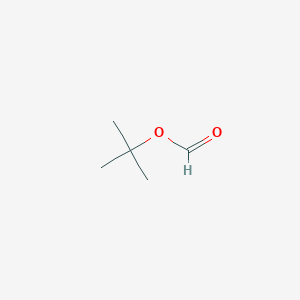
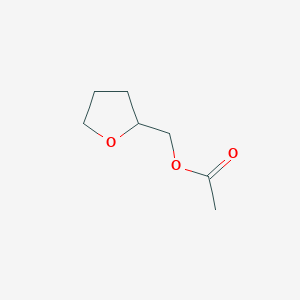
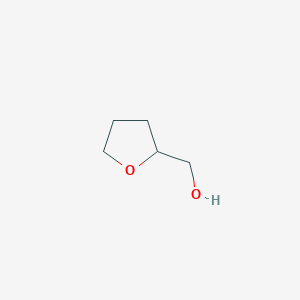
![Methyl 3-(4-aminophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B166789.png)
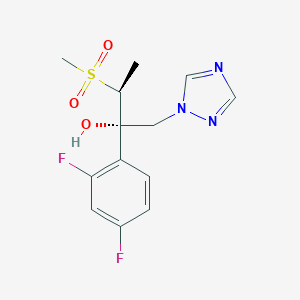
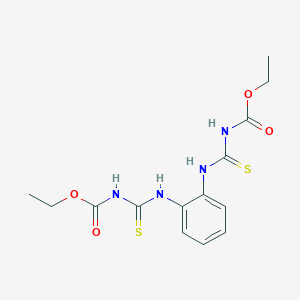
![(S)-1,3,3-Triphenylhexahydropyrrolo[1,2-c][1,3,2]oxazaborole](/img/structure/B166798.png)
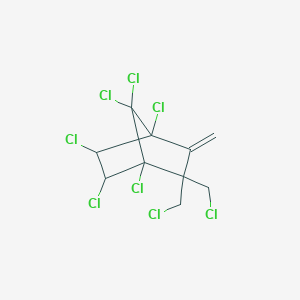
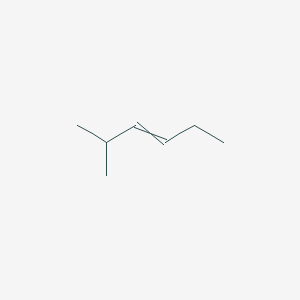
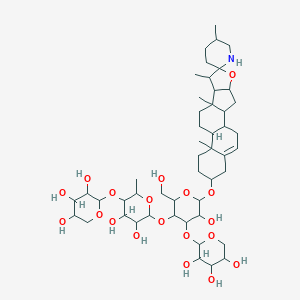
![2,11,20,29,37,39-Hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13(18),14,16,19(39),20,22(27),23,25,28,30(37),31(36),32,34-nonadecaene-6,15,24,33-tetramine;oxovanadium(2+)](/img/structure/B166809.png)